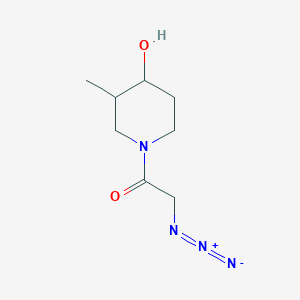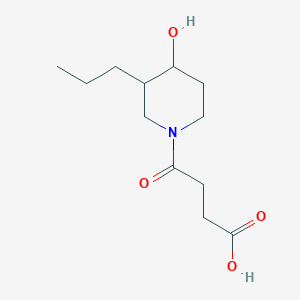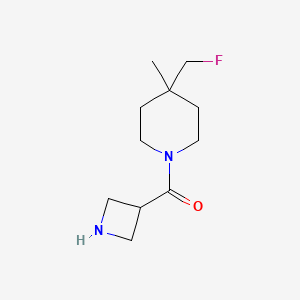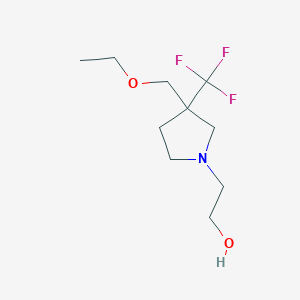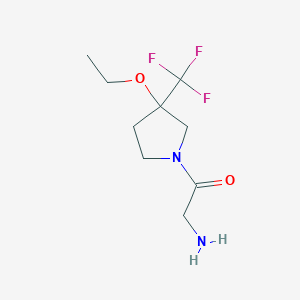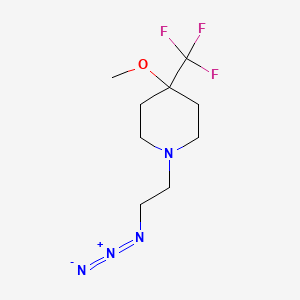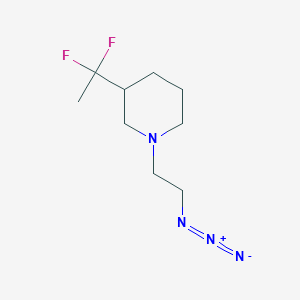
1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine
Übersicht
Beschreibung
1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine is a chemical compound that belongs to the class of organic azides and piperidines. This compound features an azidoethyl group attached to the second carbon of the piperidine ring and a 1,1-difluoroethyl group attached to the third carbon. Organic azides are known for their versatility in chemical synthesis, particularly in click chemistry reactions, while piperidines are commonly found in pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
Azide Formation: The azidoethyl group can be introduced through the reaction of 2-chloroethylamine with sodium azide under appropriate conditions.
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or through the reduction of dihydropyridine derivatives.
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors designed for high-pressure and high-temperature conditions. The process may include steps such as azide formation, piperidine synthesis, and fluorination, with careful control of reaction parameters to ensure product purity and yield.
Types of Reactions:
Reduction: Reduction reactions can be used to convert the azido group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often use nucleophiles such as alkyl halides, amines, or alcohols, with reaction conditions tailored to the specific reagents used.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in click chemistry, particularly in the synthesis of complex molecules and materials.
Biology: It serves as a precursor for bioconjugation reactions, allowing for the labeling and tracking of biomolecules.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine exerts its effects depends on its specific application. In click chemistry, the azido group reacts with alkynes in the presence of a copper catalyst to form triazole rings, a process known as the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction. This reaction is highly efficient and selective, making it valuable in various synthetic applications.
Molecular Targets and Pathways:
Click Chemistry: The azido group targets alkynes to form triazoles.
Bioconjugation: The compound targets specific biomolecules for labeling and tracking.
Vergleich Mit ähnlichen Verbindungen
1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine is unique due to its combination of an azidoethyl group and a 1,1-difluoroethyl group on the piperidine ring. Similar compounds include:
2-Azidoethyl piperidine: Lacks the 1,1-difluoroethyl group.
3-(1,1-Difluoroethyl)piperidine: Lacks the azidoethyl group.
1-(2-Azidoethyl)-3-ethylpiperidine: Similar structure but with an ethyl group instead of a difluoroethyl group.
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-3-(1,1-difluoroethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N4/c1-9(10,11)8-3-2-5-15(7-8)6-4-13-14-12/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBUMHKYTNMLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491068.png)
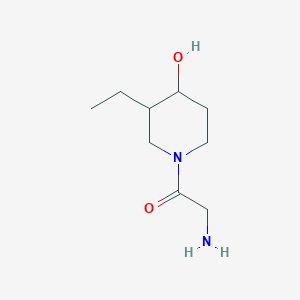

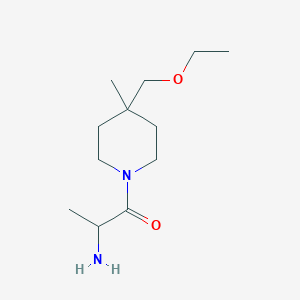
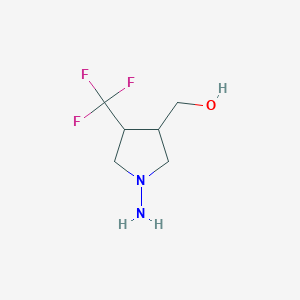
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)
![(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491081.png)
